molecular formula C10H10NNaO3S B13062366 Sodium [[4-(acetylamino)phenyl]thio]acetate

Sodium [[4-(acetylamino)phenyl]thio]acetate

Cat. No.: B13062366
M. Wt: 247.25 g/mol
InChI Key: SWVIBDBFPSCBHX-UHFFFAOYSA-M
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Description

Sodium [[4-(acetylamino)phenyl]thio]acetate is a chemical compound with the molecular formula C10H10NNaO3S and a molecular weight of 247.25 g/mol . This compound is known for its unique structure, which includes an acetylamino group and a thioacetate group attached to a phenyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium [[4-(acetylamino)phenyl]thio]acetate typically involves the reaction of 4-acetylaminophenylthiol with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Sodium [[4-(acetylamino)phenyl]thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium [[4-(acetylamino)phenyl]thio]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Sodium [[4-(acetylamino)phenyl]thio]acetate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the thioacetate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium [[4-(aminophenyl)thio]acetate]
  • Sodium [[4-(methylamino)phenyl]thio]acetate]
  • Sodium [[4-(ethylamino)phenyl]thio]acetate]

Uniqueness

Sodium [[4-(acetylamino)phenyl]thio]acetate is unique due to the presence of the acetylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring .

Properties

Molecular Formula

C10H10NNaO3S

Molecular Weight

247.25 g/mol

IUPAC Name

sodium;2-(4-acetamidophenyl)sulfanylacetate

InChI

InChI=1S/C10H11NO3S.Na/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

SWVIBDBFPSCBHX-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC(=O)[O-].[Na+]

Origin of Product

United States

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